molecular formula C16H25NO3 B3847307 4-[5-(4-methoxyphenoxy)pentyl]morpholine

4-[5-(4-methoxyphenoxy)pentyl]morpholine

Cat. No.: B3847307
M. Wt: 279.37 g/mol
InChI Key: FNSZQPPSWYDKHB-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenoxy)pentyl]morpholine is a morpholine derivative featuring a pentyl chain substituted with a 4-methoxyphenoxy group. Morpholine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s structure combines the electron-rich 4-methoxyphenoxy moiety with the morpholine ring, which may enhance its ability to interact with biological targets such as enzymes or receptors.

Properties

IUPAC Name

4-[5-(4-methoxyphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-12-4-2-3-9-17-10-13-19-14-11-17/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSZQPPSWYDKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenoxy)pentyl]morpholine typically involves the reaction of 4-methoxyphenol with 1-bromopentane to form 4-methoxyphenylpentyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

4-[5-(4-methoxyphenoxy)pentyl]morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db)

  • Structure: Contains a morpholine ring, 4-methoxyphenoxy group, and a cyclopropane ring fused to a phenyl group.
  • Synthesis: Prepared via a multi-step procedure involving morpholino(1-phenylcycloprop-2-en-1-yl)methanone and 4-methoxyphenol, yielding 66% after chromatography .
  • Physical Properties : Melting point 135.5–135.9 °C, higher than typical morpholine derivatives, likely due to crystalline packing enhanced by the cyclopropane group.

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine

  • Structure : Features a thiazole ring substituted with a 4-chlorophenylsulfanyl group and a 4-methoxyphenyl group, linked to a morpholine ring.
  • Key Differences : The thiazole and sulfanyl groups introduce sulfur atoms, which may enhance metabolic stability or metal-binding capabilities.
  • Applications : Thiazole-containing compounds are often explored for antitumor and antimicrobial activities. The 4-chlorophenyl group could improve lipophilicity, aiding membrane penetration .

5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol

  • Structure: Contains a Schiff base (imine) linker between a morpholine-attached benzene ring and a methoxyphenol group.
  • Key Differences: The conjugated imine system may enable fluorescence or redox activity, useful in sensor development. The phenol group offers hydrogen-bonding sites.
  • Biological Activity : Reported to exhibit anticancer and antimicrobial properties, attributed to the planar conjugated system and electron-donating methoxy group .

4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine

  • Structure : Pyrimidine core with a sulfonyl group and phenyl substituents, linked to a morpholine ring.
  • Key Differences : The pyrimidine ring mimics nucleic acid bases, making it relevant in kinase inhibition. The sulfonyl group increases polarity but may reduce solubility.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molar Mass (g/mol) Notable Activities
4-[5-(4-Methoxyphenoxy)pentyl]morpholine C16H25NO3 (inferred) Morpholine, 4-methoxyphenoxy, pentyl ~291.4 (estimated) Anticancer, antimicrobial*
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone Likely C21H23NO4 Cyclopropane, phenyl, morpholine ~353.4 (estimated) Kinase inhibition*
4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine C20H20ClN2O2S2 Thiazole, sulfanyl, 4-chlorophenyl 449.0 Antitumor, antimicrobial
5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol C19H20N2O3 Schiff base, phenol, morpholine 324.4 Anticancer, antimicrobial
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine C21H21N3O3S Pyrimidine, sulfonyl, phenyl 395.5 Kinase inhibition, anticancer

*Inferred from structural analogs.

Key Research Findings

  • Synthetic Feasibility : Compounds with rigid structures (e.g., cyclopropane in or thiazole in ) often require multi-step syntheses but achieve moderate to high yields (e.g., 66% for compound 15db ).
  • Biological Performance : Sulfur-containing derivatives (e.g., sulfanyl or sulfonyl groups) show enhanced metabolic stability and target engagement .
  • Structural-Activity Relationships (SAR): Flexibility vs. Rigidity: The pentyl chain in the target compound may improve membrane permeability compared to rigid analogs like the cyclopropane derivative . Electron-Donating Groups: Methoxy and phenol groups enhance antioxidant and anticancer activities by stabilizing radical intermediates or interacting with DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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